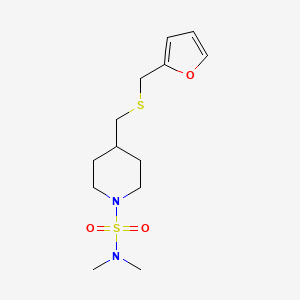

4-(((furan-2-ylmethyl)thio)methyl)-N,N-dimethylpiperidine-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Sulfonamides are compounds that contain the functional group R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups .

Synthesis Analysis

The synthesis of similar compounds often involves processes like the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide detailed information about the geometrical and vibrational properties of the molecule.Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve processes like oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties can be determined .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Furan derivatives have shown significant potential in the realm of medicinal chemistry, particularly in combating microbial resistance . They have been used to create numerous innovative antibacterial agents due to their remarkable therapeutic efficacy .

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .

Anti-Ulcer Medication

Furan has a variety of therapeutic advantages, such as anti-ulcer . This suggests that furan derivatives, including the compound , could potentially be used in the treatment of ulcers.

Diuretic Properties

Furan derivatives have been found to have diuretic properties . This means they could potentially be used to increase the amount of water and salt expelled from the body as urine.

Muscle Relaxant

Furan derivatives have also been found to have muscle relaxant properties . This suggests potential applications in treating conditions that cause muscle spasms or stiffness.

Anti-Inflammatory, Analgesic, and Antidepressant Properties

Furan derivatives have been found to have anti-inflammatory, analgesic, and antidepressant properties . This suggests potential applications in treating a variety of conditions, from inflammation and pain to depression.

Anti-Parkinsonian and Anti-Glaucoma Properties

Furan derivatives have been found to have anti-parkinsonian and anti-glaucoma properties . This suggests potential applications in treating Parkinson’s disease and glaucoma.

Anticancer Properties

Furan derivatives have been found to have anticancer properties . This suggests potential applications in cancer treatment.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound contains a furan ring, which is a key structural motif in many biologically active compounds . Furan derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

The presence of a furan ring and a sulfanylmethyl group suggests that it might interact with its targets through non-covalent interactions such as hydrogen bonding and pi-stacking .

Biochemical Pathways

Furan derivatives have been implicated in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The sulfanylmethyl group might be involved in metabolic reactions, potentially affecting the compound’s metabolism and excretion .

Result of Action

Given the wide range of biological activities associated with furan derivatives , it is plausible that the compound could have diverse effects at the molecular and cellular levels.

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s interaction with its targets and its overall efficacy .

Eigenschaften

IUPAC Name |

4-(furan-2-ylmethylsulfanylmethyl)-N,N-dimethylpiperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3S2/c1-14(2)20(16,17)15-7-5-12(6-8-15)10-19-11-13-4-3-9-18-13/h3-4,9,12H,5-8,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWYBZXMPIWVKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CSCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(((furan-2-ylmethyl)thio)methyl)-N,N-dimethylpiperidine-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2865054.png)

![N-(4-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2865061.png)

![1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2865065.png)

![(2-Methoxyphenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2865067.png)

![N-[3-Oxo-3-(4,6,7,8-tetrahydro-1H-pyrazolo[4,3-c]azepin-5-yl)propyl]prop-2-enamide](/img/structure/B2865070.png)

![[(Z)-1-pyrazin-2-ylethylideneamino] 2,6-difluorobenzoate](/img/structure/B2865072.png)